molecular formula C10H16Li2O4 B102174 Dilithium sebacate CAS No. 19370-86-6

Dilithium sebacate

Cat. No.: B102174
CAS No.: 19370-86-6
M. Wt: 214.2 g/mol
InChI Key: QFFPUGXEOWMNCP-UHFFFAOYSA-L
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Description

Dilithium sebacate is a chemical compound with the molecular formula C10H16Li2O4. It is a lithium salt of sebacic acid, a dicarboxylic acid with ten carbon atoms. This compound is known for its applications in various fields, including lubrication, battery technology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilithium sebacate can be synthesized through the reaction of sebacic acid with lithium hydroxide. The reaction typically involves dissolving sebacic acid in a suitable solvent, such as ethanol or water, and then adding lithium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct. The reaction can be represented as follows:

C10H18O4+2LiOHC10H16Li2O4+2H2O\text{C10H18O4} + 2 \text{LiOH} \rightarrow \text{C10H16Li2O4} + 2 \text{H2O} C10H18O4+2LiOH→C10H16Li2O4+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions, such as temperature and concentration, are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dilithium sebacate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lithium carbonate and other byproducts.

    Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.

    Substitution: The lithium ions in this compound can be substituted with other metal ions through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate ion-exchange reactions.

Major Products Formed

    Oxidation: Lithium carbonate and sebacic acid derivatives.

    Reduction: Various lithium-containing compounds.

    Substitution: Metal sebacates and lithium salts of the substituting metal.

Scientific Research Applications

Dilithium sebacate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.

    Biology: Research on its potential biological effects and interactions with biological molecules is ongoing.

    Medicine: Investigations into its use in drug delivery systems and as a component in biodegradable polymers for medical applications.

    Industry: It is used in the production of high-performance lubricants and greases, as well as in battery technology for lithium-ion batteries.

Mechanism of Action

The mechanism of action of dilithium sebacate involves its interaction with various molecular targets. In lubrication, it acts as a thickener and stabilizer, enhancing the performance of greases and lubricants. In battery technology, it contributes to the electrochemical properties of lithium-ion batteries, improving their capacity and stability. The exact molecular pathways and targets are still under investigation, but its role in enhancing the performance of materials and devices is well-documented.

Comparison with Similar Compounds

Similar Compounds

    Dilithium adipate: A lithium salt of adipic acid, used in similar applications but with different properties due to the shorter carbon chain.

    Dilithium azelate: A lithium salt of azelaic acid, also used in lubrication and battery technology.

Uniqueness

Dilithium sebacate is unique due to its longer carbon chain, which imparts higher thermal stability and better performance in high-temperature applications compared to dilithium adipate and dilithium azelate. Its ability to form stable complexes and enhance the properties of materials makes it a valuable compound in various fields.

Properties

IUPAC Name

dilithium;decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4.2Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFPUGXEOWMNCP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Li2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172987
Record name Dilithium sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19370-86-6
Record name Dilithium sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilithium sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium sebacate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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